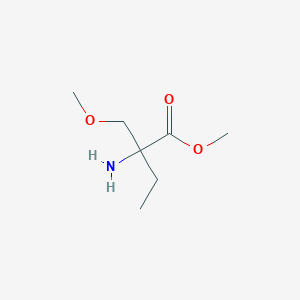

Methyl 2-amino-2-(methoxymethyl)butanoate

Description

BenchChem offers high-quality Methyl 2-amino-2-(methoxymethyl)butanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-2-(methoxymethyl)butanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-2-(methoxymethyl)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3/c1-4-7(8,5-10-2)6(9)11-3/h4-5,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIZBFYLHPZYWTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC)(C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Deep Dive: Structural Dynamics and Synthetic Architecture of Methyl 2-amino-2-(methoxymethyl)butanoate

Introduction & Molecular Architecture

Methyl 2-amino-2-(methoxymethyl)butanoate represents a specialized class of building blocks known as

The "Quaternary Effect" in Drug Design

The structural significance of this molecule lies in its steric bulk . The replacement of the

-

Conformational Restriction: The steric clash between the

-substituents restricts the rotation of the -

Proteolytic Stability: The absence of the

-proton eliminates the primary abstraction site for many metabolic enzymes (e.g., transaminases) and sterically blocks access to the peptide bond for proteases, significantly extending the in vivo half-life of derived therapeutics [2].

Physicochemical Profile

-

Lipophilicity: The methoxymethyl and ethyl groups increase lipophilicity (LogP) compared to serine or threonine, enhancing membrane permeability.

-

Electronic Environment: The methoxymethyl ether oxygen acts as a weak Lewis base, potentially participating in intramolecular hydrogen bonding with the amide proton, further locking conformation.

Synthetic Architecture

Constructing a quaternary carbon center is synthetically demanding due to steric hindrance.[1] Two primary strategies are employed: the Bucherer-Bergs Reaction (thermodynamic control, robust, racemic) and the Asymmetric Strecker Synthesis (kinetic control, stereoselective).

Strategy A: The Bucherer-Bergs Protocol (Robust)

This is the industry-standard route for generating

Mechanism:

-

Condensation of the ketone with ammonium carbonate and cyanide to form a spiro-hydantoin intermediate.

-

The hydantoin ring is extremely stable, allowing for rigorous purification.

-

Alkaline hydrolysis opens the ring to yield the free amino acid, followed by esterification.

Strategy B: Asymmetric Strecker (Stereoselective)

For applications requiring high enantiomeric excess (ee), the Strecker synthesis using a chiral auxiliary (e.g.,

Visualization of Synthetic Logic

The following diagram outlines the logical flow of the Bucherer-Bergs synthesis, highlighting the critical intermediate stability.

Figure 1: Step-wise synthetic workflow via the Bucherer-Bergs reaction, prioritizing the isolation of the stable hydantoin intermediate.

Detailed Experimental Protocol

Objective: Synthesis of methyl 2-amino-2-(methoxymethyl)butanoate via the Hydantoin Route. Scale: 50 mmol basis.

Phase 1: Hydantoin Formation

-

Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 1-methoxy-2-butanone (5.1 g, 50 mmol) in 50% aqueous ethanol (60 mL).

-

Reagent Addition: Add ammonium carbonate (14.4 g, 150 mmol) and potassium cyanide (3.9 g, 60 mmol).

-

Safety Note: KCN is fatal if inhaled or swallowed. Maintain pH > 9 to prevent HCN gas evolution. Work strictly in a fume hood.

-

-

Reaction: Heat the mixture to 60°C for 24 hours. The solution will turn from clear to slightly yellow.

-

Isolation: Cool to 0°C. The hydantoin often precipitates. If not, concentrate the ethanol under reduced pressure (rotary evaporator) until crystallization occurs. Filter the white solid and wash with cold water.

-

Checkpoint: Verify structure via IR (characteristic carbonyl bands at ~1720 and 1770 cm⁻¹).

-

Phase 2: Hydrolysis to Amino Acid

-

Hydrolysis: Suspend the purified hydantoin in 3M NaOH (50 mL).

-

Autoclave/Reflux: This step requires high energy to break the quaternary center's ring. Heat to 150-160°C in a sealed pressure vessel for 12 hours.

-

Neutralization: Cool to room temperature. Adjust pH to ~7.0 using conc. HCl.

-

Purification: Apply the solution to a cation-exchange resin (Dowex 50W). Elute with 1M NH₄OH to isolate the zwitterionic amino acid. Lyophilize to obtain the white powder.

Phase 3: Methyl Esterification

-

Activation: Suspend the dry amino acid (1 eq) in anhydrous methanol (20 mL/g) at 0°C.

-

Thionyl Chloride Addition: Dropwise add thionyl chloride (SOCl₂, 2.5 eq). The reaction is exothermic; control temp < 10°C.

-

Mechanistic Insight: SOCl₂ generates anhydrous HCl in situ, catalyzing the Fischer esterification while scavenging water produced in the reaction.

-

-

Completion: Reflux for 4 hours.

-

Workup: Concentrate in vacuo. Redissolve in DCM, wash with sat. NaHCO₃ (to remove HCl salts), dry over MgSO₄, and concentrate to yield the free base oil.

Structural Characterization (Data Expectations)

The quaternary center introduces specific spectral signatures.

| Method | Parameter | Expected Observation | Causality |

| ¹H NMR | Absent | Replacement of H with alkyl group confirms quaternary substitution. | |

| ¹H NMR | -CH₂-O- | AB System (dd) | The methylene protons in the methoxymethyl group are diastereotopic due to the adjacent chiral center, appearing as two doublets rather than a singlet. |

| ¹³C NMR | Quaternary C | ~60-65 ppm | Low intensity peak (long relaxation time) characteristic of tetrasubstituted carbons. |

| IR | C=O (Ester) | 1735-1750 cm⁻¹ | Sharp, strong stretch typical of aliphatic esters. |

References

-

Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349-358.[2] Link

-

Cativiela, C., & Díaz-de-Villegas, M. D. (2009).

-amino acids.[3][4][5] Tetrahedron: Asymmetry, 20(1), 1-63. Link -

Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470.[6] (Seminal review on Bucherer-Bergs mechanism). Link

-

Sarges, R., et al. (1990).[7] Spiro Hydantoin Aldose Reductase Inhibitors Derived from 8-Aza-4-chromanones.[7] Journal of Medicinal Chemistry, 33(7), 1859-1865. Link

Sources

- 1. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary alpha-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stereoselective synthesis of quaternary alpha-amino acids using chemo- and biocatalysts [open.fau.de]

- 6. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. Bucherer-Bergs Reaction [organic-chemistry.org]

An In-depth Technical Guide to 2-amino-2-(methoxymethyl)butanoic acid methyl ester: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-amino-2-(methoxymethyl)butanoic acid methyl ester, a non-canonical amino acid ester with potential applications in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule in public literature, this guide synthesizes information from structurally related compounds to predict its physicochemical properties, spectroscopic characteristics, and potential synthetic routes. The methodologies presented are grounded in established organic chemistry principles and aim to provide a robust framework for researchers looking to synthesize and utilize this novel compound. This document is intended to serve as a foundational resource, offering insights into the design of experimental protocols and highlighting areas for future investigation.

Introduction

Alpha-substituted amino acids are a critical class of molecules in drug discovery and peptide design. The introduction of substituents at the alpha-carbon can induce conformational constraints, enhance metabolic stability, and modulate biological activity. 2-amino-2-(methoxymethyl)butanoic acid methyl ester features a unique combination of a methoxymethyl group and an ethyl group at the alpha-carbon, which is expected to impart significant steric hindrance and alter the electronic properties of the amino acid backbone. The methyl ester functionality further enhances its utility as a synthetic intermediate, particularly in peptide synthesis.

This guide will delve into the predicted properties of this compound, propose a viable synthetic pathway, and discuss potential applications based on the characteristics of analogous structures.

Predicted Physicochemical and Spectroscopic Properties

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 2-amino-2-(methoxymethyl)butanoic acid methyl ester. These values are estimations derived from compounds with similar functional groups and molecular weights.

| Property | Predicted Value | Rationale / Analogous Compound |

| Molecular Formula | C₇H‡₅NO₃ | - |

| Molecular Weight | 161.21 g/mol | - |

| Appearance | Colorless to pale yellow oil or low-melting solid | Based on similar amino acid esters. |

| Boiling Point | ~180-220 °C (at atmospheric pressure) | Extrapolated from similar amino acid esters like methyl 2-aminobutanoate. |

| Melting Point | Not readily predictable; likely low if solid | Many amino acid esters are oils or low-melting solids. |

| Solubility | Soluble in organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate); sparingly soluble in water. | The ester and methoxymethyl groups increase lipophilicity. |

| pKa (of the amine) | ~7.5 - 8.5 | The electron-withdrawing nature of the ester and ether groups will slightly lower the basicity of the amino group compared to a simple primary amine. |

Predicted Spectroscopic Data

The following are predicted key spectroscopic signatures for 2-amino-2-(methoxymethyl)butanoic acid methyl ester, which are crucial for its characterization.

-

¹H NMR (proton NMR):

-

-OCH₃ (ester): A singlet around 3.7 ppm.

-

-OCH₃ (methoxymethyl): A singlet around 3.3 ppm.

-

-CH₂- (methoxymethyl): A singlet (or AB quartet if chiral and hindered) around 3.5-3.8 ppm.

-

-NH₂: A broad singlet, chemical shift is solvent-dependent (typically 1.5-3.0 ppm).

-

-CH₂- (ethyl): A quartet around 1.5-1.8 ppm.

-

-CH₃ (ethyl): A triplet around 0.9 ppm.

-

-

¹³C NMR (carbon NMR):

-

C=O (ester): ~175 ppm.

-

Quaternary α-carbon: ~60-70 ppm.

-

-OCH₃ (ester): ~52 ppm.

-

-OCH₃ (methoxymethyl): ~59 ppm.

-

-CH₂- (methoxymethyl): ~75 ppm.

-

-CH₂- (ethyl): ~25-30 ppm.

-

-CH₃ (ethyl): ~8-12 ppm.

-

-

IR (Infrared) Spectroscopy:

-

N-H stretch (amine): Two bands in the region of 3300-3400 cm⁻¹ (primary amine).

-

C-H stretch (aliphatic): 2850-3000 cm⁻¹.

-

C=O stretch (ester): Strong absorption around 1735-1750 cm⁻¹.

-

C-O stretch (ester and ether): 1000-1300 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

[M+H]⁺: Expected at m/z 162.11.

-

Fragmentation: Common losses would include the methoxy group (-31), the ester group (-59), and the methoxymethyl group (-45).

-

Proposed Synthesis Pathway

A direct, published synthesis for 2-amino-2-(methoxymethyl)butanoic acid methyl ester is not available. Therefore, a plausible multi-step synthetic route is proposed, starting from the readily available 2-aminobutanoic acid (α-aminobutyric acid). This pathway leverages well-established reactions in organic chemistry.

Caption: Proposed multi-step synthesis of the target molecule.

Detailed Experimental Protocols

The following protocols are adapted from general procedures for similar transformations and should be optimized for this specific substrate.

Step 1: N-Protection of 2-Aminobutanoic Acid

-

Dissolve 2-aminobutanoic acid in a suitable solvent system (e.g., a mixture of dioxane and water).

-

Add a base such as sodium hydroxide or triethylamine to deprotonate the amino group.

-

Slowly add a protecting group reagent, such as di-tert-butyl dicarbonate (Boc₂O), at room temperature.

-

Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

-

Perform an aqueous workup to isolate the N-protected amino acid.

Step 2: Esterification

A convenient method for the esterification of amino acids involves the use of trimethylchlorosilane (TMSCl) in methanol.[1]

-

Suspend the N-protected 2-aminobutanoic acid in methanol.

-

Slowly add TMSCl at room temperature.

-

Stir the mixture until the reaction is complete.

-

Remove the solvent under reduced pressure to obtain the methyl ester.

Step 3: α-Hydroxymethylation

-

Dissolve the N-protected 2-aminobutanoic acid methyl ester in an anhydrous aprotic solvent (e.g., THF) and cool to -78 °C under an inert atmosphere.

-

Slowly add a strong base, such as n-butyllithium, to deprotonate the α-carbon.

-

After stirring for a short period, add a source of formaldehyde, such as paraformaldehyde.

-

Allow the reaction to warm to room temperature and then quench with a proton source (e.g., saturated ammonium chloride solution).

-

Extract the product and purify by column chromatography.

Step 4: O-Methylation

-

Dissolve the N-protected 2-amino-2-(hydroxymethyl)butanoic acid methyl ester in an anhydrous aprotic solvent (e.g., THF or DMF).

-

Add a strong base, such as sodium hydride, to deprotonate the hydroxyl group.

-

Add methyl iodide (MeI) and stir the reaction mixture until the starting material is consumed.

-

Quench the reaction carefully with water and extract the product.

-

Purify by column chromatography.

Step 5: Deprotection

-

Dissolve the N-protected 2-amino-2-(methoxymethyl)butanoic acid methyl ester in a suitable solvent (e.g., dichloromethane or dioxane).

-

Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, to remove the protecting group.

-

Stir at room temperature until the reaction is complete.

-

Remove the solvent and excess acid under reduced pressure to yield the final product, likely as a salt (e.g., hydrochloride or trifluoroacetate).

Potential Applications

While specific applications for 2-amino-2-(methoxymethyl)butanoic acid methyl ester have not been reported, its unique structure suggests several areas of interest for researchers in drug development:

-

Peptidomimetics: Incorporation of this amino acid into peptides can introduce conformational constraints and increase resistance to enzymatic degradation, potentially leading to more potent and stable therapeutic peptides.

-

Asymmetric Synthesis: The chiral center and functional groups of this molecule could be utilized as a scaffold or building block in the synthesis of complex chiral molecules.

-

Novel Pharmacophores: The unique substitution pattern at the α-carbon may lead to novel interactions with biological targets, making it a valuable fragment for library synthesis in drug discovery programs.

Safety and Handling

No specific material safety data sheet (MSDS) is available for 2-amino-2-(methoxymethyl)butanoic acid methyl ester. However, based on related compounds, the following precautions should be taken:

-

General Handling: Handle in accordance with good industrial hygiene and safety practices.[2] Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[2][3]

-

Inhalation: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3] Use in a well-ventilated area or with appropriate respiratory protection.

-

First Aid:

-

Eyes: In case of contact, immediately flush eyes with plenty of water for at least 15 minutes.[2][3]

-

Skin: In case of contact, wash off immediately with soap and plenty of water.[3]

-

Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting.[3]

-

Inhalation: If inhaled, move the person into fresh air.[2]

-

Seek medical attention if irritation or other symptoms develop.

Conclusion

2-amino-2-(methoxymethyl)butanoic acid methyl ester represents a novel, non-canonical amino acid with significant potential in various fields of chemical and pharmaceutical research. While direct experimental data is currently lacking, this guide provides a solid foundation for its synthesis and characterization based on the properties of analogous compounds. The proposed synthetic route offers a clear and logical approach for its preparation, and the predicted properties will aid in its identification and handling. Further research into the synthesis and biological evaluation of this compound is warranted to fully explore its potential.

References

-

Loba Chemie. (2018-01-10). 2-METHOXY-4-AMINO-5-(ETHYL SULFONYL)-BENZOIC ACID METHYL ESTER MSDS. Retrieved from [Link]

-

ChemBK. (2024-04-09). 2-amino-2-methyl-butanoic acid. Retrieved from [Link]

-

PubChem. (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)butanoic acid. Retrieved from [Link]

-

PubChem. Methyl 2-aminobutanoate, (2S)-. Retrieved from [Link]

-

PubChem. 2-(Methylamino)butanoic acid. Retrieved from [Link]

-

PubChem. methyl (2R)-2-(methylamino)butanoate. Retrieved from [Link]

-

EPA. Butanoic acid, 3-amino-2,2,3-trimethyl-, methyl ester Properties. Retrieved from [Link]

-

An, G., et al. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 15(4), 2779-2785. Retrieved from [Link]

- Chamoin, S., et al. (2003). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA International Journal for Chemistry, 57(5), 279-282.

-

MySkinRecipes. 2-Amino-2-methylbutanoic acid. Retrieved from [Link]

-

The Good Scents Company. methyl (S)-2-methyl butyrate butanoic acid, 2-methyl-, methyl ester, (2S)-. Retrieved from [Link]

-

NIST. Butanoic acid, 2-methyl-, ethyl ester. Retrieved from [Link]

- Google Patents. CN1940080B - Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S).

-

Synerzine. SAFETY DATA SHEET Butanoic acid, 2-methyl-, butyl ester. Retrieved from [Link]

-

NIST. Butanoic acid, 2-methyl-, 1-methylethyl ester. Retrieved from [Link]

-

ResearchGate. 2-Methyl-butanoic acid. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Synthesis and physical chemical properties of 2-amino-4-(trifluoromethoxy)butanoic acid – a CF3O-containing analogue of natural lipophilic amino acids. Retrieved from [Link]

Sources

Medicinal Chemistry Guide: Isosteres of Isoleucine and Valine

Executive Summary & Strategic Rationale

In modern drug discovery, the aliphatic side chains of Valine (Val) and Isoleucine (Ile) often present a dichotomy. While essential for filling hydrophobic pockets (e.g., S2/S3 subsites of proteases), they frequently introduce metabolic liabilities and excessive lipophilicity (cLogP), leading to poor solubility and rapid clearance.

This guide details the strategic replacement of Val/Ile with bioisosteres designed to modulate physicochemical properties without sacrificing steric fidelity. We focus on three high-impact isosteric classes: Fluorinated Analogs (metabolic blocking), Oxetanes (polarity modulation), and Silicon Switches (bond-length extension).

The Core Problem: Val/Ile Liabilities

-

Metabolic Soft Spots: The tertiary proton in Val and the secondary/tertiary sites in Ile are prime targets for CYP450-mediated hydroxylation.

-

Lipophilicity: High aliphatic content drives non-specific binding and poor solubility.

-

Rotational Entropy: Flexible side chains impose an entropic penalty upon binding.

Decision Framework: Selecting the Right Isostere

The choice of isostere must be driven by the specific failure mode of the parent molecule. Use the following logic flow to determine the optimal substitution strategy.

Figure 1: Decision matrix for Val/Ile isostere selection based on multiparameter optimization goals.

High-Impact Isostere Classes

Class A: Fluorinated Analogs (The "Teflon" Shield)

Replacing C-H bonds with C-F bonds is the gold standard for blocking oxidative metabolism. The C-F bond (approx. 116 kcal/mol) is stronger than C-H (approx. 99 kcal/mol) and resistant to CYP450 attack.

-

Trifluoromethyl (Tfm) Valine: Replaces the isopropyl group with a hexafluoroisopropyl moiety or a mono-trifluoromethyl group.

-

Effect: drastically lowers pKa of adjacent amines/amides due to electron withdrawal; increases lipophilicity (fluorine is hydrophobic but not lipophilic in the same way as alkyl chains—it is "fluorous").

-

Application: Used in Cathepsin K inhibitors (e.g., Odanacatib precursors) to block metabolism.

-

Class B: The Oxetane Switch (Polar Gem-Dimethyl)

The 3,3-disubstituted oxetane is arguably the most valuable modern isostere for Val/Ile. It mimics the steric volume of a gem-dimethyl group (like the isopropyl of Valine) but introduces a dipole.

-

Mechanism: The oxygen lone pairs are exposed, acting as hydrogen bond acceptors.

-

Data Impact:

-

LogP: Typically reduces cLogP by 0.4–1.0 units compared to the gem-dimethyl parent.

-

Metabolic Stability: Unlike open-chain ethers, the oxetane ring is surprisingly stable to oxidative metabolism.

-

Solubility: Significant improvement in aqueous solubility.

-

Class C: Silicon Isosteres (Sila-Valine)

Silicon lies directly below carbon in Group 14. Replacing the quaternary carbon (C4) of tert-leucine or the beta-carbon of valine with silicon creates a "Sila-amino acid."

-

Bond Length: C-Si bonds (1.87 Å) are longer than C-C bonds (1.54 Å).

-

Effect: This pushes the methyl groups further out, increasing the van der Waals volume. This is useful when the hydrophobic pocket is deep and the carbon analog is slightly too small to achieve maximum binding energy.

Detailed Experimental Protocols

Protocol 1: Synthesis of Oxetane-Modified Amino Acid (Valine Surrogate)

Objective: Synthesize a 3,3-disubstituted oxetane amino acid scaffold. This protocol utilizes the Horner-Wadsworth-Emmons (HWE) reaction on oxetan-3-one, a standard method established by the Carreira group.

Reagents:

-

Boc-

-phosphonoglycine trimethyl ester -

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

-

Rh(COD)2BF4 (Catalyst for hydrogenation)

-

Chiral ligand (e.g., (R,R)-Et-DuPhos)

Workflow:

-

HWE Olefination:

-

Dissolve Boc-

-phosphonoglycine trimethyl ester (1.1 equiv) in anhydrous DCM. -

Add DBU (1.05 equiv) at 0°C and stir for 15 min.

-

Add oxetan-3-one (1.0 equiv) dropwise.

-

Warm to Room Temperature (RT) and stir for 12h.

-

QC Check: TLC should show disappearance of ketone.

-

Result: Dehydro-amino acid ester (Z-isomer typically major).

-

-

Asymmetric Hydrogenation:

-

In a high-pressure reactor, dissolve the dehydro-ester in degassed MeOH.

-

Add Rh(COD)2BF4 (1 mol%) and (R,R)-Et-DuPhos (1.1 mol%).

-

Pressurize with H2 (5 bar) and stir at RT for 24h.

-

Mechanism:[5][6] The Rh-catalyst directs the addition of H2 across the double bond, setting the chiral center at the alpha-carbon.

-

-

Hydrolysis (Optional for free acid):

-

Treat with LiOH (2 equiv) in THF/H2O (3:1) at 0°C.

-

Careful acidification to pH 4 (oxetanes are acid-sensitive; avoid strong mineral acids at high temps).

-

Figure 2: Synthetic route for accessing chiral oxetane-based amino acids.

Protocol 2: Synthesis of Trifluoromethyl-Isoleucine (Tfm-Ile)

Objective: Introduce a CF3 group to block metabolism at the vulnerable side chain.

Key Methodology: This often utilizes a Strecker Synthesis approach starting from a trifluoromethyl ketone.

-

Imine Formation: React 2-trifluoromethyl-butan-2-one with a chiral sulfinamide auxiliary (Ellman's auxiliary) to form the chiral sulfinimine.

-

Cyanation: Add TMSCN (Trimethylsilyl cyanide) to the sulfinimine. The chiral auxiliary directs the attack, determining the stereochemistry of the new alpha-carbon.

-

Hydrolysis: Acidic hydrolysis (HCl/MeOH) converts the nitrile to the carboxylic acid and cleaves the sulfinamide to the free amine.

Comparative Data: Valine vs. Isosteres

The following table summarizes the physicochemical shifts observed when replacing Valine with its primary isosteres.

| Property | Valine (Parent) | Hexafluorovaline | 3-Oxetanyl-Glycine | Tert-Leucine |

| Side Chain | Isopropyl | Hexafluoroisopropyl | Oxetane Ring | Tert-butyl |

| LogP Impact | Baseline | +0.8 to +1.2 (Fluorous) | -0.5 to -1.0 | +0.4 |

| Metabolic Stability | Low (CYP oxidation) | High (Blocked) | High (Steric/Electronic) | High (Steric) |

| Water Solubility | Moderate | Low | High | Low |

| H-Bond Capacity | None | Weak Donor (C-H acidic) | Acceptor (O lone pair) | None |

Case Study: HCV Protease Inhibitors

The evolution of Hepatitis C (HCV) protease inhibitors perfectly illustrates these principles.

-

Early Gen (Telaprevir): Utilized Tert-leucine (Tle) to fill the S2 hydrophobic pocket. The bulky tert-butyl group provided better metabolic stability than natural Ile/Val but suffered from solubility issues.

-

Late Gen (Voxilaprevir): Incorporated fluorinated cyclopropyl rings. The cyclopropane rigidifies the backbone (reducing entropic penalty), while the fluorine atoms modulate the pKa of the sulfonamide and improve membrane permeability.

References

-

Wuitschik, G. et al. (2006). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

-

Ramesh, R. et al. (2018). Silicon-Switch Approaches in Drug Discovery: From "Me-Too" to "Me-Better". Drug Discovery Today. [Link]

-

Burkhard, J. A. et al. (2010). Synthesis and Structural Analysis of a New Class of Carbocyclic and Heterocyclic Glutamic Acid Analogues. Organic Letters. [Link]

-

Panteleev, J. et al. (2025).[7] Recent Advances in the Synthesis of Fluorinated Amino Acids. Chemical Reviews. [Link]

Sources

- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. atlantis-press.com [atlantis-press.com]

- 5. One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins [comptes-rendus.academie-sciences.fr]

- 6. pubs.acs.org [pubs.acs.org]

- 7. connectjournals.com [connectjournals.com]

Methodological & Application

Application Notes and Protocols: Incorporation of Sterically Hindered Amino Acids into Peptides

Introduction

The strategic incorporation of non-canonical, sterically hindered amino acids into peptide sequences is a powerful tool in modern drug discovery and materials science. Amino acids such as α,α-disubstituted residues (e.g., α-aminoisobutyric acid, Aib), N-alkylated amino acids, and those with bulky side chains can enforce specific secondary structures, such as helices or β-turns, and significantly enhance peptide stability against enzymatic degradation.[1][2] These modifications can lead to peptides with improved pharmacological profiles, including enhanced potency, selectivity, and bioavailability.[3][4]

However, the very properties that make these amino acids desirable also present significant synthetic challenges. The steric bulk around the α-carbon or the amide nitrogen physically obstructs the approach of the reacting species, dramatically slowing down the kinetics of peptide bond formation.[5][6][7] Standard solid-phase peptide synthesis (SPPS) protocols often result in incomplete couplings, leading to the accumulation of deletion sequences and complex purification challenges.[6][8]

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the challenges associated with sterically hindered couplings and offers a suite of field-proven strategies and detailed protocols to overcome them. We will explore the rationale behind the selection of advanced coupling reagents, the optimization of reaction conditions, and the critical analytical techniques required to validate the successful synthesis of these complex peptides.

Chapter 1: The Mechanistic Challenge of Steric Hindrance

In standard SPPS, the nucleophilic attack of a deprotected N-terminal amine on an activated C-terminal carboxyl group proceeds efficiently. Steric hindrance disrupts this fundamental reaction in two primary ways:

-

Hindrance at the N-terminus: When the incoming amino acid is sterically bulky (e.g., coupling to an Aib or N-methyl residue on the resin), its nucleophilic amine is less accessible. This is a common challenge when creating consecutive sequences of hindered residues.

-

Hindrance at the C-terminus: Activating and coupling a sterically hindered amino acid (e.g., coupling an Aib residue) is often the more difficult step. The bulky groups surrounding the carboxyl center impede the formation of the activated ester and its subsequent reaction with the resin-bound amine.

This leads to sluggish or failed reactions, necessitating a more robust and optimized synthetic approach than that used for standard proteinogenic amino acids. The choice of strategy must be deliberate and informed by the specific nature of the hindered residue being incorporated.

Chapter 2: A Multi-faceted Strategy for Overcoming Difficult Couplings

Success in coupling sterically hindered amino acids rarely relies on a single solution. Instead, it requires a combination of optimized reagents, reaction conditions, and specialized techniques.

2.1 The Cornerstone: High-Potency Coupling Reagents

The selection of the coupling reagent is the most critical factor. While standard carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are workhorses for routine synthesis, they are often insufficient for hindered couplings.[6][9] More potent reagents that generate highly reactive activated species are required.

-

Uronium/Aminium Salts: Reagents like HBTU, TBTU, and HATU are significantly more effective.[10] HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is widely regarded as one of the most powerful coupling reagents, particularly for difficult sequences.[6][10][11] Its superiority stems from the formation of a highly reactive OAt ester, which is more reactive than the OBt esters formed by HBTU and TBTU.[10]

-

Phosphonium Salts: Reagents such as PyBOP and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also exceptionally effective, especially for coupling N-methylated amino acids.[9][11]

-

Carbodiimides with Additives: While DIC alone may be weak, its combination with a nucleophilic additive like OxymaPure® (ethyl 2-cyano-2-(hydroxyimino)acetate) can be highly effective, even for iterative coupling of Aib residues, while minimizing racemization.[1][6]

The following diagram illustrates the general mechanism of carboxyl activation using a uronium salt, which is fundamental to overcoming the energy barrier in hindered couplings.

Caption: Carboxyl activation and coupling using HATU.

| Reagent | Class | Key Characteristics & Causality | Recommended Use Case |

| DIC / Oxyma | Carbodiimide | Forms a reactive Oxyma ester. The urea byproduct of DIC is soluble, making it suitable for SPPS. A good balance of reactivity and cost.[1][9] | Moderately difficult couplings; iterative Aib sequences.[1] |

| HBTU / TBTU | Uronium/Aminium | Forms OBt active esters. More reactive than carbodiimides, a standard choice for moderately difficult sequences.[10] | General difficult couplings where cost is a consideration. |

| HATU | Uronium/Aminium | Forms highly reactive OAt active esters. The nitrogen in the azabenzotriazole ring provides anchimeric assistance, further accelerating the reaction.[10] | Severely hindered couplings (e.g., Aib-Aib, N-methylated residues). The gold standard for difficult sequences.[6][11] |

| PyAOP | Phosphonium | Highly effective and stable phosphonium salt. Does not form guanidinium byproducts. Excellent for preventing racemization.[11] | N-methyl amino acids, cyclizations, and other highly challenging couplings.[9][11] |

2.2 The Accelerator: Microwave-Assisted SPPS (MA-SPPS)

Microwave energy has revolutionized the synthesis of difficult peptides.[12][13] Unlike conventional heating which relies on slow thermal conduction, microwave irradiation directly and uniformly heats the reaction mixture.[14][15] This rapid delivery of energy dramatically accelerates reaction rates, allowing couplings that would take hours at room temperature to reach completion in minutes.[12][13]

Causality: The increased kinetic energy overcomes the high activation energy barrier imposed by steric hindrance, driving the reaction forward efficiently.[15] This makes MA-SPPS particularly invaluable for incorporating bulky amino acids like Aib and N-methyl alanine.[5]

2.3 Further Optimization: Conditions and Special Tactics

-

Double Coupling: A straightforward yet effective method. After the initial coupling reaction, the vessel is drained and washed, and the coupling procedure is repeated with a fresh solution of amino acid and coupling reagent.[16] This helps drive the reaction to completion, especially for residues known to be difficult, such as arginine or consecutive identical amino acids.[16]

-

Increased Concentration: Performing couplings at a higher concentration (e.g., 0.5 M) increases the probability of molecular interactions, which can improve reaction efficiency, particularly for longer peptides.[16]

-

Amino Acid Halides: For the most extreme cases of steric hindrance, pre-forming Fmoc-amino acid fluorides or chlorides can be highly effective.[17] These activated species are extremely reactive and can couple where other methods fail, though they must be handled with care due to their reactivity and potential for racemization.[17][18][19]

The following workflow provides a decision-making framework for tackling a difficult coupling.

Caption: Decision workflow for hindered amino acid coupling.

Chapter 3: Detailed Experimental Protocols

These protocols provide a starting point for optimization. Researchers should always validate the completeness of each coupling step.

Protocol 3.1: Manual Coupling of a Sterically Hindered Amino Acid (Aib) using HATU

This protocol is designed for a standard solid-phase synthesis setup.

-

Resin Preparation: Swell the peptide-resin (e.g., 0.1 mmol scale) in high-quality Dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5-7 times).

-

Activation Solution Preparation: In a separate vessel, dissolve the Fmoc-Aib-OH (0.5 mmol, 5 eq.) and HATU (0.49 mmol, 4.9 eq.) in DMF.

-

Activation: Add N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.) to the activation solution and vortex briefly. The solution may change color. Causality: The base is required to deprotonate the carboxylic acid, allowing it to react with HATU to form the active ester.

-

Coupling: Immediately add the activation solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for 1-2 hours.

-

Monitoring: Perform a Kaiser test to check for completion.[20] A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), extend the coupling time or proceed to a double coupling (Step 7).

-

Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

Protocol 3.2: Microwave-Assisted Protocol for a Difficult Coupling

This protocol requires a dedicated microwave peptide synthesizer.

-

Reagent Delivery: Program the synthesizer to deliver the protected amino acid (5 eq.), coupling reagent (e.g., HATU, 4.9 eq.), and base (DIPEA, 10 eq.) to the reaction vessel containing the deprotected peptide-resin.

-

Microwave Irradiation: Apply microwave power to ramp the temperature to 75°C and hold for 5-10 minutes. Causality: This temperature and time is a common starting point that provides sufficient energy for most difficult couplings without inducing significant racemization.[15]

-

Cooling and Draining: After the microwave cycle, the vessel is cooled and the reaction solution is drained.

-

Washing: The resin is automatically washed with DMF.

-

Confirmation and Repetition: A post-coupling deprotection sample can be analyzed by UV to confirm reaction efficiency. If the coupling is known to be exceptionally difficult, a double coupling cycle can be programmed.

Protocol 3.3: In-synthesis Monitoring with the Kaiser Test

The Kaiser test detects free primary amines on the resin.[20]

-

Sample Collection: Collect a small sample of resin beads (1-2 mg) after the coupling and washing steps.

-

Reagent Addition: Add 2-3 drops of each of the three Kaiser test reagents (potassium cyanide in pyridine, ninhydrin in n-butanol, phenol in n-butanol) to the beads in a small glass test tube.

-

Heating: Heat the test tube at 100°C for 5 minutes.

-

Observation:

-

Intense Blue Solution/Beads: Indicates a significant amount of unreacted primary amine (incomplete coupling).

-

Yellow/Colorless Solution and Beads: Indicates the absence of primary amines (complete coupling).

-

Note: The Kaiser test is unreliable for N-terminal proline (a secondary amine), where it gives a faint red-brown color.[20] Alternative tests like the chloranil test should be used in this case.

-

Chapter 4: Essential Verification and Analysis

Successful incorporation is not assumed; it must be proven. Post-synthesis analysis is a non-negotiable step to ensure the identity and purity of the final peptide.

-

High-Performance Liquid Chromatography (HPLC): RP-HPLC is the workhorse for assessing peptide purity.[21][22] The appearance of a single, sharp peak at the expected retention time is indicative of a pure product. Deletion sequences from failed couplings will often appear as earlier-eluting peaks.

-

Mass Spectrometry (MS): LC-MS combines the separation power of HPLC with the detection power of mass spectrometry.[23] It is used to confirm that the final product has the correct molecular weight, verifying the successful incorporation of all amino acids, including the hindered residue.[23][24]

-

Tandem MS (MS/MS): For unambiguous confirmation, peptide mapping or sequencing via MS/MS can be used to fragment the peptide and confirm the exact position of the hindered residue within the sequence.[22]

-

Amino Acid Analysis (AAA): This technique involves hydrolyzing the peptide and quantifying its constituent amino acids. It can confirm the presence and correct ratio of the hindered amino acid, although specialized methods may be needed for D-amino acids or other non-canonical residues.[25]

Chapter 5: Concluding Remarks: The Impact of Hindered Residues

The challenges of incorporating sterically hindered amino acids are significant, but the rewards are substantial. These residues are key enablers in the design of next-generation peptide therapeutics and advanced biomaterials. By enforcing specific conformations, they can lock a peptide into its bioactive shape, leading to dramatic increases in target affinity and selectivity.[26][27] Furthermore, the inherent bulkiness that complicates their synthesis also serves to protect the peptide backbone from proteolytic enzymes, greatly extending their in-vivo half-life.[2]

A successful strategy for synthesizing these complex molecules relies on a holistic approach: selecting high-potency reagents like HATU, leveraging the power of microwave energy to drive reactions to completion, and employing rigorous in-synthesis monitoring and post-synthesis analysis. By understanding the underlying chemical principles and applying the robust protocols outlined in this guide, researchers can confidently incorporate these valuable building blocks into their peptide designs.

References

- Vertex AI Search. (n.d.). Microwave-Assisted Peptide Synthesis: A Faster Approach.

- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.

- Luxembourg Bio Technologies. (n.d.). Microwave heating in solid-phase peptide synthesis.

- Springer Nature Experiments. (n.d.). Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM).

- PubMed. (n.d.). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM).

- National Center for Biotechnology Information. (n.d.). Introduction to Peptide Synthesis. PMC - NIH.

- Unknown Source. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.

- Aapptec Peptides. (n.d.). Coupling Reagents.

- Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis.

- Merck Millipore. (n.d.). Novabiochem® Coupling reagents.

- BenchChem. (2025). Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids.

- Thieme Gruppe. (n.d.). Highly Sterically Hindered Peptide Bond Formation.

- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- ResearchGate. (2025, August 10). (PDF) Procedures to Improve Difficult Couplings.

- PubMed. (2020, October 14). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides.

- Unknown Source. (n.d.). Optimizing Peptide Coupling: Key Techniques.

- Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.

- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.

- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1147 - Coupling Dialkylglycines.

- Frontiers. (2021, June 21). Chirality Effects in Peptide Assembly Structures.

- National Center for Biotechnology Information. (n.d.). Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus‐Like Nanoparticles for Nucleic Acid Delivery. PMC.

- PubMed. (2022, December 13). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives.

- BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Amino Acid Derivatives.

- ResearchGate. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.

- PubMed. (2022, June 15). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile.

- Unknown Source. (2019, May 28).

- IU ScholarWorks. (n.d.). Synthesis, Purification, and Biological Activity of AIB Substituted Glucagon and GLP-1 Peptide Analogues.

- ResearchGate. (2025, August 7). Preparation of sterically hindered peptides using trifluoroacetyl protection: incorporation of N-alkyl-α,α-dialkyl amino acids into N-alkyl amino acids.

- ResearchGate. (2025, February 26). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.

- BioPharmaSpec. (2025, May 28). Modern Peptide Drug Analysis: Mass Spec, HOS, and More.

- AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.

- MavMatrix - The University of Texas at Arlington. (n.d.). Developing methods for analysis of chiral small molecules and D-amino acid containing peptides.

- National Center for Biotechnology Information. (2025, February 8). Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. PMC.

Sources

- 1. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Highly Sterically Hindered Peptide Bond Formation - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 4. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. peptide.com [peptide.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]

- 12. Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM) | Springer Nature Experiments [experiments.springernature.com]

- 13. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]

- 15. luxembourg-bio.com [luxembourg-bio.com]

- 16. biotage.com [biotage.com]

- 17. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bachem.com [bachem.com]

- 19. peptide.com [peptide.com]

- 20. peptide.com [peptide.com]

- 21. researchgate.net [researchgate.net]

- 22. Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 23. biopharmaspec.com [biopharmaspec.com]

- 24. scholarworks.iu.edu [scholarworks.iu.edu]

- 25. mavmatrix.uta.edu [mavmatrix.uta.edu]

- 26. Frontiers | Chirality Effects in Peptide Assembly Structures [frontiersin.org]

- 27. Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus‐Like Nanoparticles for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of Quaternary Amino Acid Methyl Esters

Welcome to the technical support center for the purification of quaternary amino acid methyl esters. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of these unique and often challenging compounds. Quaternary amino acid methyl esters, with their fixed positive charge and diverse structural motifs, present specific purification hurdles that demand a nuanced and well-understood approach. This resource combines theoretical principles with field-proven protocols to empower you to navigate these complexities with confidence.

Troubleshooting Guide: Navigating Common Purification Roadblocks

This section addresses specific issues that can arise during the purification of quaternary amino acid methyl esters, offering potential causes and actionable solutions.

| Observed Problem | Potential Causes | Recommended Solutions & Scientific Rationale |

| Product Streaking/Tailing on Silica Gel TLC/Column Chromatography | 1. High Polarity of the Quaternary Ammonium Salt: The permanent positive charge leads to strong, often irreversible, binding to the acidic silanol groups on the silica gel surface. 2. Inappropriate Solvent System: The chosen eluent may not be sufficiently polar or competitive to displace the product from the stationary phase. | Solution 1: Modify the Stationary Phase. * Use a different stationary phase: Consider using alumina (basic or neutral) or reverse-phase silica (C18).[1][2] * "Cap" the silica gel: Pre-treat the silica gel with a solution of a volatile amine like triethylamine (TEA) in your eluent. The TEA will neutralize the acidic silanol groups, reducing the strong ionic interactions. Solution 2: Optimize the Mobile Phase. * Increase Eluent Polarity: A common and effective solvent system for these compounds is a mixture of Dichloromethane (DCM), Methanol (MeOH), and sometimes a small amount of aqueous ammonia or acetic acid to improve peak shape.[2] A gradient elution from a less polar to a more polar solvent system is often effective.[3] * Introduce a Competitive Agent: Adding a small percentage of a salt like ammonium acetate to the mobile phase can help to displace the quaternary ammonium compound from the silica. |

| Product is Water-Soluble and Difficult to Extract from Aqueous Phase | 1. Inherent High Polarity: The quaternary ammonium group imparts significant water solubility. 2. Counter-ion Influence: The nature of the counter-ion (e.g., bromide, chloride, hexafluorophosphate) can significantly affect the compound's solubility characteristics.[2] | Solution 1: Counter-ion Exchange. * If your product has a halide counter-ion, consider performing a salt metathesis reaction to swap it for a larger, more lipophilic counter-ion like hexafluorophosphate (PF6-) or tetraphenylborate (BPh4-).[2] This will increase the compound's solubility in organic solvents, facilitating extraction. Solution 2: Use of More Polar Organic Solvents for Extraction. * Instead of common extraction solvents like ethyl acetate or diethyl ether, use more polar, water-immiscible solvents like dichloromethane (DCM) or chloroform. Multiple extractions will be necessary to ensure a good recovery. Solution 3: Liquid-Liquid Extraction with Acetonitrile/Hexanes. * This technique can be effective for separating polar compounds from non-polar impurities.[2] |

| Co-elution of Product with Unreacted Tertiary Amine Starting Material | 1. Similar Polarity: The starting tertiary amine and the quaternary ammonium product may have close Rf values, especially if the alkylating agent is small. | Solution 1: Ion-Exchange Chromatography. * This is the most effective method for separating charged species from neutral or less charged ones.[4][5][6] A strong cation exchange resin will bind the positively charged quaternary ammonium product, allowing the neutral or weakly basic tertiary amine to be washed away. The product can then be eluted by increasing the ionic strength or changing the pH of the eluent.[7][8] Solution 2: Recrystallization. * If a suitable solvent system can be found where the product and starting material have significantly different solubilities, recrystallization can be a powerful purification technique.[9][10] |

| Product Fails to Crystallize | 1. Presence of Impurities: Even small amounts of impurities can inhibit crystal lattice formation.[3] 2. Inappropriate Solvent System: The chosen solvent may be too good a solvent, preventing the compound from precipitating out.[3] 3. Amorphous Nature of the Product: Some quaternary ammonium salts are inherently difficult to crystallize and may prefer to remain as oils or amorphous solids. | Solution 1: Further Purification. * If impurities are suspected, re-purify the material using an alternative method (e.g., preparative HPLC).[1] Solution 2: Systematic Solvent Screening for Recrystallization. * Experiment with a range of solvents and solvent pairs (e.g., methanol/ether, DCM/hexanes). The ideal solvent should dissolve the compound when hot but have low solubility when cold.[3][10] Solution 3: Induce Crystallization. * Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product to initiate crystallization.[10] |

| Low Recovery After Purification | 1. Irreversible Binding to Stationary Phase: As mentioned, strong interactions with silica gel can lead to product loss. 2. Product Instability: The compound may be degrading under the purification conditions (e.g., pH, temperature).[11][12] 3. Insufficient Elution Volume: In column chromatography, the product may not have been fully eluted from the column. | Solution 1: Re-evaluate the Purification Method. * If using silica gel chromatography, switch to a more inert stationary phase like alumina or C18.[2] Consider ion-exchange chromatography for a more targeted approach.[4][5] Solution 2: Assess and Control Purification Conditions. * Ensure that the pH and temperature of your purification system are within the stability range of your compound.[11] For example, some esters can be susceptible to hydrolysis under strongly acidic or basic conditions. Solution 3: Optimize Elution. * Increase the volume of the elution buffer or use a stronger eluent to ensure complete recovery from the column. |

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose chromatography technique for purifying quaternary amino acid methyl esters?

A: Ion-exchange chromatography (IEX) is often the most robust and effective method.[4][5][6][8] This is because it separates molecules based on their net charge, making it ideal for isolating the permanently charged quaternary ammonium compounds from neutral or weakly charged impurities like unreacted starting materials.[4][5] Strong cation exchange (SCX) resins are typically used for this purpose.

Q2: Can I use reverse-phase HPLC for the purification of these compounds?

A: Yes, reverse-phase HPLC (RP-HPLC) can be a very effective technique, especially for achieving high purity on a small to medium scale.[1] A C18 column is commonly used. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

Q3: My quaternary amino acid methyl ester is an oil and won't solidify. How can I handle it for further reactions?

A: If the oil is pure, as determined by NMR or another analytical technique, you can often use it directly in the next step after removing all solvent under high vacuum. If it needs to be purified, column chromatography (using an appropriate stationary phase and eluent system as described in the troubleshooting guide) is the best approach. Sometimes, changing the counter-ion from a halide to a larger, more rigid anion like hexafluorophosphate can induce solidification.[2]

Q4: How can I effectively remove residual starting tertiary amine from my quaternary ammonium salt product?

A: Besides the recommended ion-exchange chromatography, you can sometimes use a specific chemical quench. If the tertiary amine has a significantly lower boiling point than your product is stable to, you might be able to remove it under high vacuum with gentle heating. Another approach is to perform an acidic wash during the workup. The tertiary amine will be protonated and move to the aqueous layer, while the quaternary salt (depending on its lipophilicity and counter-ion) may remain in the organic layer. However, this is highly dependent on the specific structures involved.

Q5: Are there any specific considerations for the workup of reactions forming quaternary amino acid methyl esters?

A: Yes. Given their high polarity, it's often best to remove the reaction solvent in vacuo and then attempt to purify the residue directly. If a liquid-liquid extraction is necessary, be prepared for the product to potentially partition into the aqueous phase, especially with small, polar organic counter-ions. Using a more lipophilic counter-ion or a more polar organic extraction solvent can mitigate this.[2]

Experimental Protocols & Workflows

Protocol 1: General Purification by Silica Gel Column Chromatography with a Modified Eluent

-

Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% Dichloromethane).[3]

-

Column Packing: Pour the slurry into the column and allow it to pack uniformly, ensuring it does not run dry.[3]

-

Equilibration: Equilibrate the column with the starting eluent system, which should include a small amount of an amine modifier (e.g., 0.5-1% triethylamine) to minimize streaking.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elution: Begin elution with a less polar solvent system (e.g., 98:2:0.1 DCM/MeOH/NH4OH) and gradually increase the polarity by increasing the proportion of methanol and/or the basic modifier. A shallow gradient is often most effective.[3]

-

Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

Protocol 2: Purification using Strong Cation Exchange (SCX) Chromatography

-

Resin Preparation: Swell the SCX resin in an appropriate solvent (e.g., methanol) and pack it into a column.

-

Equilibration: Wash the column with a low ionic strength acidic solution (e.g., methanol with 1% acetic acid) to protonate the resin, followed by a neutral solvent like methanol.

-

Sample Loading: Dissolve the crude product in the equilibration solvent (e.g., methanol) and load it onto the column.

-

Washing: Wash the column with several column volumes of the neutral solvent (e.g., methanol) to elute any uncharged or weakly basic impurities, such as the starting tertiary amine.

-

Elution: Elute the bound quaternary ammonium salt using a solution with a high concentration of a competing cation. A common eluent is a solution of ammonia in methanol (e.g., 2M NH3 in MeOH).

-

Product Isolation: Collect the fractions containing the product and remove the solvent in vacuo.

Visualizing Purification Workflows

Decision Tree for Purification Strategy

Caption: A decision tree for selecting a suitable purification strategy.

Workflow for Ion-Exchange Chromatography

Caption: Step-by-step workflow for purification via ion-exchange chromatography.

References

- US8039662B2 - Process for the preparation of amino acid methyl esters - Google Patents. Google Patents.

-

Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system . Teledyne ISCO. (2022-12-08). Available at: [Link]

-

An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography . PubMed. (1991-11-15). Available at: [Link]

-

Separation and Refining of Amino acids . Available at: [Link]

-

Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine . PMC. Available at: [Link]

-

Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities . CHIMIA. Available at: [Link]

- US5118815A - Method for crystallization of amino acids - Google Patents. Google Patents.

- Method for purification of an amino acid using ion exchange resin - Google Patents. Google Patents.

-

Recrystallization . YouTube. (2020-01-10). Available at: [Link]

-

How can I analyze amino acid Methyl Ester in GC? . ResearchGate. (2015-04-18). Available at: [Link]

-

Quaternary ammonium salt purification : r/Chempros . Reddit. (2025-11-22). Available at: [Link]

-

Protein purification troubleshooting guide . Available at: [Link]

-

25.4: Analysis of Amino Acids . Chemistry LibreTexts. (2021-07-31). Available at: [Link]

-

A Convenient Synthesis of Amino Acid Methyl Esters . MDPI. Available at: [Link]

-

Amino Acid Isomer Separation Using the Intrada Amino Acid Column from Imtakt . Available at: [Link]

-

(PDF) Current Trends in Separation and Purification of Fatty Acid Methyl Ester . Available at: [Link]

-

What Factors Influence Protein Stability During the Purification Process? . Mtoz Biolabs. Available at: [Link]

-

Challenges and solutions for the downstream purification of therapeutic proteins . PMC. Available at: [Link]

Sources

- 1. teledyneisco.com [teledyneisco.com]

- 2. reddit.com [reddit.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. goldbio.com [goldbio.com]

- 5. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US5279744A - Method for purification of an amino acid using ion exchange resin - Google Patents [patents.google.com]

- 7. diaion.com [diaion.com]

- 8. pickeringlabs.com [pickeringlabs.com]

- 9. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]

- 10. m.youtube.com [m.youtube.com]

- 11. What Factors Influence Protein Stability During the Purification Process? | MtoZ Biolabs [mtoz-biolabs.com]

- 12. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Preventing Racemiazation in Amino Acid Synthesis

Introduction

In the precise world of peptide synthesis, maintaining stereochemical integrity is paramount. The biological activity of a peptide is intrinsically linked to its three-dimensional structure, which is dictated by the specific sequence and chirality of its constituent amino acids. Racemization—the conversion of a chiral amino acid into an equal mixture of both its L- and D-enantiomers—can have devastating consequences, leading to loss of therapeutic efficacy, altered pharmacological profiles, and potentially immunogenic impurities. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals to understand, troubleshoot, and ultimately prevent racemization during amino acid synthesis.

Part 1: Understanding the Enemy: The Mechanism of Racemization

Q1: What is racemization in the context of amino acid synthesis, and why is it a critical issue?

In peptide synthesis, all naturally occurring amino acids (except for glycine) are chiral, existing predominantly in the L-configuration. Racemization, or more specifically epimerization in the context of a peptide chain, is the process where the chiral center (the α-carbon) of an amino acid inverts its configuration from L to D.

The consequences of this stereochemical scrambling are significant:

-

Loss of Biological Activity: Receptors, enzymes, and other biological targets are highly stereospecific. A peptide containing a D-amino acid where an L-amino acid should be may no longer bind to its target, rendering it inactive.

-

Altered Pharmacokinetics and Pharmacodynamics: Changes in stereochemistry can affect a peptide's solubility, metabolism, and clearance, leading to unpredictable in vivo behavior.

-

Immunogenicity: The presence of unnatural D-isomers can trigger an immune response in the host.

-

Purification Challenges: Diastereomers (peptides differing at only one chiral center) often have very similar physicochemical properties, making them difficult and costly to separate by standard chromatographic techniques.[1]

Q2: What is the primary mechanism of racemization during peptide coupling?

The most prevalent pathway for racemization during peptide bond formation is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2] This occurs when the carboxyl group of an N-protected amino acid is activated by a coupling reagent.

The key steps are as follows:

-

Activation: A coupling reagent activates the C-terminal carboxyl group of the N-protected amino acid, making it susceptible to nucleophilic attack.

-

Cyclization: The carbonyl oxygen of the N-terminal protecting group attacks the activated carboxyl group, forming a planar, five-membered oxazolone ring.

-

Enolization: In the presence of a base, a proton can be abstracted from the α-carbon of the oxazolone. This creates a planar, achiral enolate intermediate.

-

Reprotonation: Subsequent reprotonation of the enolate can occur from either side of the planar ring, leading to a mixture of both L- and D-isomers.

A secondary, less common mechanism involves the direct abstraction of the α-proton by a strong base from the activated amino acid, also forming an enolate intermediate.[1]

Part 2: Troubleshooting Guide: Identifying and Solving Racemization Issues

Scenario 1: High levels of epimerization detected in the final peptide product.

Problem: Your HPLC or LC-MS analysis of the purified peptide reveals a significant peak corresponding to a diastereomeric impurity.

Possible Causes & Solutions:

| Possible Cause | Explanation | Recommended Solution(s) |

| Inappropriate Coupling Reagent/Additives | Some coupling reagents, particularly carbodiimides like DCC or DIC used without additives, are more prone to forming the oxazolone intermediate.[3] | 1. Use Additives: Always use carbodiimides with racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[4] 2. Switch to Onium Salts: Consider using phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HBTU, HATU) reagents, which are known for rapid coupling and lower racemization rates, especially with additives.[5][6] |

| Excess or Inappropriate Base | Strong, non-sterically hindered bases (like triethylamine or DIEA) readily abstract the α-proton, accelerating racemization.[4] | 1. Choose a Weaker/Hindered Base: Switch to a sterically hindered or weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[4][5] 2. Optimize Stoichiometry: Use the minimum amount of base necessary for the reaction to proceed. |

| Prolonged Activation Time | The longer an amino acid remains in its activated state before coupling, the greater the opportunity for oxazolone formation and subsequent racemization.[5] | 1. In Situ Activation: Add the coupling reagent to the mixture of the amino acid and the N-terminal amine of the peptide simultaneously. 2. Minimize Pre-activation: If pre-activation is required, keep the time to an absolute minimum (e.g., 1-5 minutes).[7] |

| High Reaction Temperature | Elevated temperatures increase the rate of most chemical reactions, including racemization.[5] | 1. Lower the Temperature: Perform the coupling reaction at room temperature or, if possible, at 0°C.[7] |

| Solvent Effects | Polar aprotic solvents like DMF and NMP are standard in SPPS, but solvent choice can influence racemization rates. | 1. Solvent Screening: While less common, in particularly difficult cases, screening less polar solvents (if solubility allows) may be beneficial. |

Scenario 2: Racemization observed specifically at the C-terminal residue during solid-phase peptide synthesis (SPPS).

Problem: You observe significant epimerization only for the first amino acid that was attached to the resin.

Possible Causes & Solutions:

-

Cause: The conditions used to esterify the first Fmoc-amino acid to the resin (e.g., Wang or PAM resin) can be harsh and prone to causing racemization.

-

Solution 1 (Preferred): Use commercially available, pre-loaded resins where the first amino acid is already attached under optimized, low-racemization conditions.

-

Solution 2: If you must load the resin yourself, use milder coupling conditions. For example, the DIC/HOBt method with catalytic amounts of DMAP (no more than 0.15 equivalents) is a common choice.[8] Be aware that even with these precautions, some level of racemization can occur.

Scenario 3: Racemization of sensitive amino acids (e.g., His, Cys).

Problem: You observe disproportionately high levels of racemization for specific amino acid residues known to be sensitive.

-

Histidine (His): The imidazole side chain of histidine can catalyze racemization.[9]

-

Solution: Use a protecting group on the π-nitrogen of the imidazole ring. Fmoc-His(Boc)-OH and Fmoc-His(Trt)-OH are common choices, with the Boc-protected version offering excellent suppression of racemization.[10]

-

-

Cysteine (Cys): Cysteine is particularly susceptible to racemization, especially when it is the C-terminal residue.[11] The base-catalyzed elimination of the protected sulfhydryl group can lead to a dehydroalanine intermediate, which is achiral.[11]

-

Solution 1: Use coupling conditions that do not require a base, such as DIC/Oxyma.

-

Solution 2: For C-terminal cysteine peptide acids, using a highly acid-labile resin like 2-chlorotrityl chloride resin can minimize base-mediated side reactions during subsequent synthesis steps.

-

Part 3: Best Practices and Preventative Strategies (FAQs)

Q3: How do I choose the right coupling reagent to minimize racemization?

The choice of coupling reagent is critical. Modern onium salt reagents are generally preferred for their high efficiency and low racemization potential.

| Reagent Class | Examples | Racemization Potential | Comments |

| Carbodiimides | DCC, DIC, EDC | High (without additives) | Must be used with additives like HOBt or Oxyma to suppress racemization.[3][6] |

| Aminium/Uronium | HBTU, HATU, HCTU | Low to Very Low | Highly efficient and fast-acting. HATU (utilizing HOAt) is often considered superior to HBTU (utilizing HOBt) for suppressing racemization.[6] |

| Phosphonium | BOP, PyBOP, PyAOP | Low to Very Low | Very effective, but BOP produces a carcinogenic byproduct (HMPA). PyBOP is a safer and widely used alternative.[8] |

Q4: What is the role of the base in racemization, and which one should I use?

Bases are often required to neutralize protonated amines and can facilitate the α-proton abstraction that leads to racemization.[4] The strength and steric hindrance of the base are key factors.

-

High Racemization Risk: Triethylamine (TEA), N,N-Diisopropylethylamine (DIEA)

-

Lower Racemization Risk: N-Methylmorpholine (NMM), 2,4,6-Collidine[4]

Best Practice: Use the weakest and most sterically hindered base that is effective for your specific coupling reaction, and use it in the minimum required amount.

Q5: How does the choice of N-terminal protecting group affect racemization?

The two most common strategies in SPPS are Fmoc and Boc chemistry.

-

Fmoc Strategy: Uses a base-labile Fmoc group for N-terminal protection and acid-labile groups for side-chain protection. The repeated base treatments (e.g., with piperidine) can increase the risk of racemization, especially for C-terminal cysteine.[12] However, for most amino acids within a sequence, the urethane-based protection of the Fmoc-amino acid being coupled effectively prevents oxazolone formation.

-

Boc Strategy: Uses an acid-labile Boc group for N-terminal protection and stronger acid-labile groups for side chains. The acidic deprotection conditions generally pose a lower risk of racemization during the coupling step itself.[]

For sequences containing amino acids highly susceptible to racemization, the Boc strategy may offer an advantage.[]

Q6: Are there any specific analytical techniques to quantify racemization?

Yes, quantifying the extent of racemization is crucial for quality control.

-

Chiral High-Performance Liquid Chromatography (HPLC): The most common method. This involves hydrolyzing the peptide back to its constituent amino acids, derivatizing them with a chiral reagent (e.g., Marfey's reagent), and separating the resulting diastereomers on a standard reverse-phase column. Alternatively, intact peptides can sometimes be separated on a chiral stationary phase column.[14]

-

Gas Chromatography-Mass Spectrometry (GC-MS): After hydrolysis and derivatization to form volatile esters, the amino acid enantiomers can be separated on a chiral GC column.

-

Capillary Electrophoresis (CE): A high-resolution technique that can separate enantiomers with high sensitivity, often with detection limits as low as 0.05%.[14][15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used with chiral solvating agents to distinguish between enantiomers, though it is generally less sensitive than chromatographic methods.[14]

Part 4: Experimental Protocols

Protocol 1: Screening of Coupling Reagents and Additives to Minimize Racemization

This protocol outlines a method to compare the racemization potential of different coupling conditions using a model dipeptide synthesis.

Model Reaction: Fmoc-L-Phe-OH + H-L-Ala-OMe → Fmoc-L-Phe-L-Ala-OMe (+ Fmoc-D-Phe-L-Ala-OMe)

-

Preparation: In separate vials, dissolve H-L-Ala-OMe (1.0 eq) in DMF.

-

Amino Acid Solution: Prepare a stock solution of Fmoc-L-Phe-OH (1.1 eq) in DMF.

-

Reagent Set-up: Prepare separate vials for each condition to be tested:

-

Condition A: DIC (1.1 eq) + HOBt (1.1 eq)

-

Condition B: HBTU (1.1 eq) + DIEA (2.0 eq)

-

Condition C: HATU (1.1 eq) + Collidine (2.0 eq)

-

-

Coupling:

-

To each vial from Step 1, add the Fmoc-L-Phe-OH solution.

-

Add the corresponding coupling reagents/additives from Step 3 to each vial.

-

Stir all reactions at room temperature for 2 hours.

-

-

Work-up: Quench the reactions with water, extract the product with ethyl acetate, wash with dilute acid and base, dry, and concentrate.

-

Analysis:

-

Remove the Fmoc group with 20% piperidine in DMF.

-

Analyze the crude dipeptide mixture by chiral HPLC to determine the ratio of L-L to D-L diastereomers.

-

Protocol 2: General Protocol for Chiral Amino Acid Analysis by HPLC

This protocol provides a general method for determining the enantiomeric purity of a synthetic peptide after acid hydrolysis.

-

Hydrolysis:

-

Place ~1 mg of the purified peptide into a hydrolysis tube.

-

Add 500 µL of 6N HCl.

-

Seal the tube under vacuum and heat at 110°C for 24 hours.

-

-

Sample Preparation:

-

After cooling, open the tube and evaporate the HCl under a stream of nitrogen or using a lyophilizer.

-

Re-dissolve the amino acid residue in 200 µL of water.

-

-

Derivatization (Marfey's Method):

-

To 50 µL of the hydrolysate, add 100 µL of 1% (w/v) Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.

-

Add 20 µL of 1M NaHCO₃.

-

Incubate at 40°C for 1 hour.

-

Cool to room temperature and neutralize by adding 20 µL of 1N HCl.

-